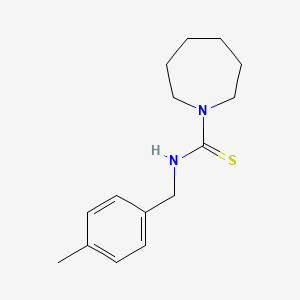

N-(4-methylbenzyl)-1-azepanecarbothioamide

Overview

Description

Synthesis Analysis

The synthesis of related azepine derivatives involves catalyzed reactions that can be manipulated to produce various heterocyclic compounds. For instance, N-heterocyclic carbene-catalyzed reactions have been utilized for the formal [4 + 3] and [4 + 1] annulations between enals and azoalkenes, leading to the synthesis of 1,2-diazepine derivatives with high enantioselectivities (Chang Guo et al., 2014). Similarly, the synthesis of dibenzazepine and azepinone derivatives employs various catalysts and reactants, demonstrating the versatility of approaches in synthesizing azepine-based compounds (Y. Yagcı et al., 1992).

Molecular Structure Analysis

Structural characterization is crucial in understanding the properties of azepine derivatives. Studies involving X-ray diffraction and spectral analysis have revealed detailed molecular geometries and conformations. For example, crystal structure and Hirshfeld surface analysis of dibenz[b,f]azepine derivatives have provided insights into their molecular conformation, highlighting the role of short contacts and dihedral angles between fused rings (M. K. Shankar et al., 2014).

Chemical Reactions and Properties

The chemical behavior of azepine derivatives encompasses a range of reactions, including cycloadditions and nucleophilic substitutions, which facilitate the synthesis of various functionalized compounds. Enantioselective routes have been developed for the synthesis of dibenz[c,e]azepines, showcasing the influence of substituents on axial chirality (Silvain L. Pira et al., 2009). Moreover, the bromination of carbazoles and related structures with N-bromosuccinimide demonstrates the selectivity and efficiency of modifying azepine compounds (Keith Smith et al., 1992).

Physical Properties Analysis

Physical properties such as crystal morphology, optical transmittance, and thermal stability have been investigated to assess the potential applications of azepine derivatives. The synthesis, crystal structure, and physical property analysis of N-(4-methylbenzyl)benzamide, for example, highlight the importance of intermolecular interactions and the influence of molecular geometry on the material's properties (Sahil Goel et al., 2017).

Chemical Properties Analysis

The chemical properties of azepine derivatives are closely related to their structure and synthesis pathways. Studies have explored the reactivity, selectivity, and catalysis mechanisms underlying the formation and transformation of these compounds. For instance, the use of N-heterocyclic carbene catalysis in cycloaddition and decarboxylation reactions highlights the innovative approaches to manipulating the chemical properties of azepine-based molecules (S. Ryan et al., 2011).

Scientific Research Applications

Photochemical and Thermal Rearrangement

The study by Lattes et al. (1982) explores the photochemical and thermal rearrangement of oxaziridines, providing insights into the behavior of related compounds such as N-(4-methylbenzyl)-1-azepanecarbothioamide in similar reactions. This research sheds light on the stereoelectronic control theory and offers a deeper understanding of the regioselectivities observed in these rearrangements, which could have implications for the synthesis and application of N-(4-methylbenzyl)-1-azepanecarbothioamide in various chemical processes (Lattes et al., 1982).

Azepinones Synthesis

Research conducted by Cui et al. (2013) demonstrates the use of vinylcarbenoids in Rh(III)-catalyzed C–H activation and [4 + 3] cycloaddition with benzamides to access azepinones. This transformation highlights the mild reaction conditions and high efficiency of the process, which could be applicable to the synthesis or modification of N-(4-methylbenzyl)-1-azepanecarbothioamide, potentially opening new avenues for its application in medicinal chemistry and material science (Cui et al., 2013).

Corrosion Inhibition

The study by Zaidon et al. (2021) on the adsorption and corrosion inhibition properties of thiosemicarbazone derivatives for mild steel in acidic media provides a foundation for understanding the potential applications of N-(4-methylbenzyl)-1-azepanecarbothioamide in corrosion inhibition. The research highlights the role of molecular structure in enhancing adsorption abilities, which is crucial for developing effective corrosion inhibitors. This could suggest the utility of N-(4-methylbenzyl)-1-azepanecarbothioamide in protective coatings and materials engineering (Zaidon et al., 2021).

Material Science Applications

The work by Zhao et al. (2012) on o-Nitrobenzyl alcohol derivatives highlights the importance of photolabile groups in polymer and material science, offering a perspective on the potential use of N-(4-methylbenzyl)-1-azepanecarbothioamide in the development of novel materials with tunable properties via irradiation. This research emphasizes the versatility of such compounds in altering polymer properties, which could extend to N-(4-methylbenzyl)-1-azepanecarbothioamide for applications in smart materials and responsive systems (Zhao et al., 2012).

properties

IUPAC Name |

N-[(4-methylphenyl)methyl]azepane-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2S/c1-13-6-8-14(9-7-13)12-16-15(18)17-10-4-2-3-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAMIPSCPKKICH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=S)N2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzyl)azepane-1-carbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

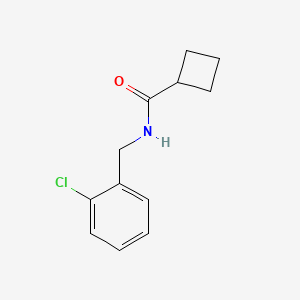

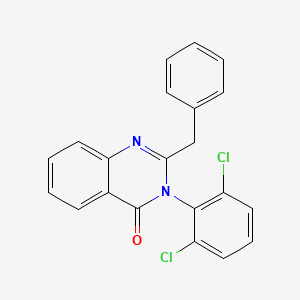

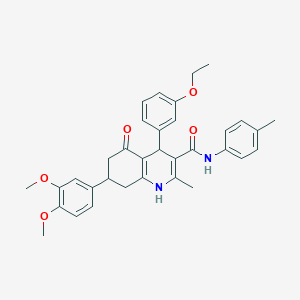

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626164.png)

![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4626169.png)

![N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4626174.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4626192.png)

![4-{[7-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626196.png)

![1-(4-fluorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B4626198.png)

![N,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B4626202.png)

![3,4-dimethyl-6-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4626204.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4626205.png)

![N'-[1-(1-adamantyl)propylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B4626220.png)

![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylpropanoate](/img/structure/B4626226.png)